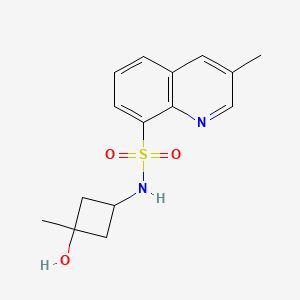
N-(3-hydroxy-3-methylcyclobutyl)-3-methylquinoline-8-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxy-3-methylcyclobutyl)-3-methylquinoline-8-sulfonamide is a chemical compound with potential applications in scientific research. It is a sulfonamide derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-(3-hydroxy-3-methylcyclobutyl)-3-methylquinoline-8-sulfonamide is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes that are involved in inflammation and cancer growth. It may also have an effect on the immune system.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. However, the biochemical and physiological effects of the compound in humans are not yet fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-hydroxy-3-methylcyclobutyl)-3-methylquinoline-8-sulfonamide in lab experiments is that it has been shown to have potential as an anti-inflammatory and anti-cancer agent. This makes it a promising compound for further research in these areas. However, one limitation is that the mechanism of action of the compound is not fully understood, which makes it difficult to design experiments to investigate its effects.
Orientations Futures
There are several future directions for research on N-(3-hydroxy-3-methylcyclobutyl)-3-methylquinoline-8-sulfonamide. One area of research could be to investigate the mechanism of action of the compound in more detail, in order to better understand its effects on inflammation, cancer, and neurodegenerative diseases. Another direction could be to investigate the potential of the compound as a therapeutic agent in preclinical and clinical studies. Additionally, research could be conducted to investigate the potential of the compound in combination with other drugs or therapies for the treatment of various diseases.
Méthodes De Synthèse
N-(3-hydroxy-3-methylcyclobutyl)-3-methylquinoline-8-sulfonamide has been synthesized using various methods, including the reaction of 3-methylquinoline-8-sulfonamide with cyclobutanone and sodium hydride, and the reaction of 3-methylquinoline-8-sulfonamide with cyclobutanone and potassium carbonate. The yield of the compound varies depending on the synthesis method used.
Applications De Recherche Scientifique
N-(3-hydroxy-3-methylcyclobutyl)-3-methylquinoline-8-sulfonamide has potential applications in scientific research, particularly in the field of medicine. It has been studied for its potential as an anti-inflammatory and anti-cancer agent. It has also been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-(3-hydroxy-3-methylcyclobutyl)-3-methylquinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-10-6-11-4-3-5-13(14(11)16-9-10)21(19,20)17-12-7-15(2,18)8-12/h3-6,9,12,17-18H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXSFNIVRKFWHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)S(=O)(=O)NC3CC(C3)(C)O)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]sulfonyl]-2-chlorobenzoic acid](/img/structure/B7338006.png)
![3-methyl-4-[[(1R,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]sulfonyl]benzoic acid](/img/structure/B7338007.png)
![3-[(6-Methylpyrimidine-4-carbonyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B7338018.png)
![(3S,4S)-1-[2-(4-cyanophenoxy)ethylcarbamoyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7338025.png)
![3-[3-(4-Methylpyrazol-1-yl)propanoylamino]cyclobutane-1-carboxylic acid](/img/structure/B7338031.png)
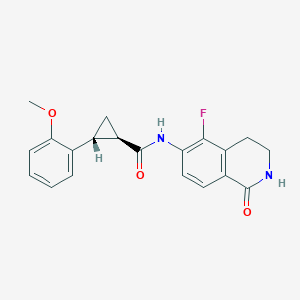

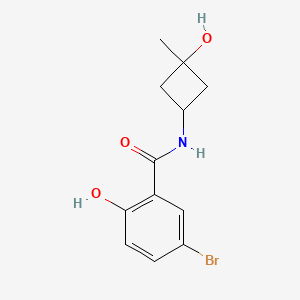
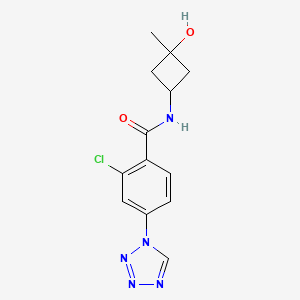
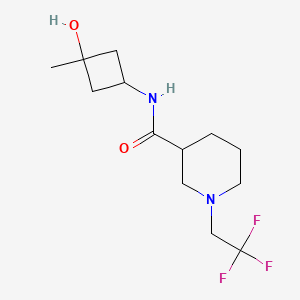
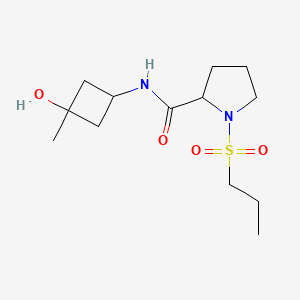
![(1S,3R)-3-[(2,5-dimethylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B7338062.png)
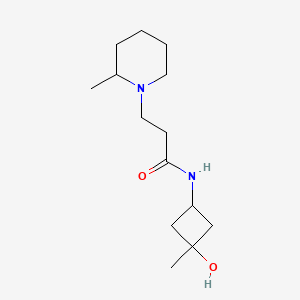
![(1S,3R)-3-[(4-propan-2-ylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B7338069.png)
